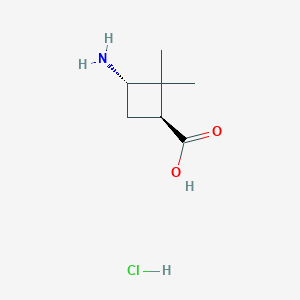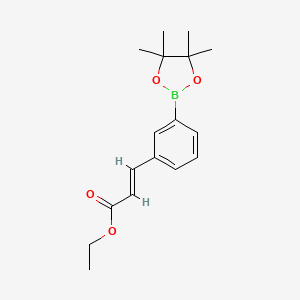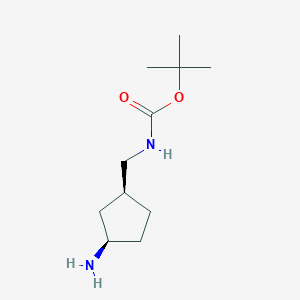![molecular formula C10H12BrN B1403609 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 1379378-74-1](/img/structure/B1403609.png)
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is 1S/C10H12BrN.ClH/c11-10-2-1-8-3-5-12-6-4-9 (8)7-10;/h1-2,7,12H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a solid at room temperature . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Dopamine Receptor Research
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine compounds are studied for their affinity with the D1 dopamine receptor. Compounds like 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-APB) show similar affinities to their 6-chloro counterparts and are considered promising candidates for in vivo studies focusing on D1 receptor interactions (Neumeyer et al., 1991).
Solid-phase Synthesis
The compound's derivatives serve as scaffolds in the solid-phase synthesis of bioactive compounds. For instance, 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been utilized in preparing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. These are functionalized through various chemical reactions to produce a diverse array of compounds, demonstrating the compound's versatility in drug discovery (Boeglin et al., 2007).
Structural Analysis and Material Science
The structure and crystalline properties of various derivatives of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine have been extensively studied. For example, the compound's derivatives have been analyzed using X-ray diffraction to understand their crystallization patterns and structural properties, which can be crucial in material science and molecular engineering (Macías et al., 2011).
Neuropharmacology
Enantiomers of 6-Bromo derivatives have been synthesized and evaluated for their binding affinity to D1 dopamine receptors. These studies are essential for neuropharmacology, as they provide insights into the interaction of these compounds with neural receptors and their potential therapeutic uses (Neumeyer et al., 1992).
Modular Synthesis
The compound has been used in developing methods for the modular synthesis of functionalized tetrahydrobenzo[b]azepines. This approach has significant implications in medicinal chemistry, allowing for the streamlined synthesis of bioactive compounds with potential therapeutic applications (Liu et al., 2021).
Propiedades
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYTCBZAJDCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)






![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)


![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B1403545.png)


![Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B1403548.png)